molecular formula C28H28FeNOP B12056488 (S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine

(S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine

Cat. No.: B12056488
M. Wt: 481.3 g/mol
InChI Key: FELCHLOAEMNOQM-GHVWMZMZSA-N
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Description

(S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine is a chiral phosphorus ligand featuring a ferrocene backbone substituted with a diphenylphosphine group and a 4'-isopropyloxazoline moiety. Its molecular formula is C₂₈H₂₈FeNOP, with a molecular weight of 481.35 g/mol . The compound is an orange, air-sensitive solid, indicating the need for handling under inert conditions . Structurally, the ligand combines the rigid, planar geometry of ferrocene with the stereoelectronic tunability of the oxazoline and phosphine groups, making it highly effective in asymmetric catalysis.

The oxazoline ring provides a chelating site for transition metals, while the diphenylphosphine group enhances electron-donating properties. The isopropyl substituent on the oxazoline introduces steric bulk, which can influence enantioselectivity in catalytic reactions . This ligand is typically employed in enantioselective transformations, such as hydrogenations and cross-couplings, where its chiral environment dictates the stereochemical outcome of products.

Properties

Molecular Formula

C28H28FeNOP

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m1../s1

InChI Key

FELCHLOAEMNOQM-GHVWMZMZSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine involves the reaction of ferrocene with diphenylphosphine and (S)-4-isopropyloxazoline under specific conditions. The reaction typically requires a dry, inert atmosphere and is carried out at room temperature. The product is obtained as a solid, which can be purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored in a sealed, dry, inert atmosphere to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce different ferrocene derivatives.

Scientific Research Applications

(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: It plays a role in the synthesis of chiral drugs, contributing to the development of more effective and selective medications.

    Industry: The compound is used in the production of fine chemicals and advanced materials, enhancing the efficiency and selectivity of industrial processes.

Mechanism of Action

The mechanism of action of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality in the resulting products. The molecular targets include various metal catalysts, and the pathways involved are primarily related to asymmetric synthesis.

Comparison with Similar Compounds

Key Comparative Data

The table below summarizes structural and functional differences:

Compound Name Key Features Applications Advantages/Limitations
(S,S)-Ferrocenyldiphenylphosphine Ferrocene backbone, oxazoline, diphenylphosphine, air-sensitive Asymmetric hydrogenation, cross-coupling High enantioselectivity; air sensitivity
(R,R)-Enantiomer Mirror-image stereochemistry Same as (S,S) Opposite product configuration
SKP Ligands Bisphosphine framework Allylic amination, cyclopropanation Broader substrate scope; no metallocene
MeO-BIPHEP Biphenylphosphine with methoxy groups Cross-coupling, asymmetric catalysis Enhanced electron density; planar geometry
Spiro Bisphosphines Spirocyclic backbone with mixed P-ligands Bulky substrate hydrogenation High steric control; complex synthesis

Biological Activity

(S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine] is a chiral phosphine ligand recognized for its significant role in asymmetric synthesis and catalysis. The compound, identified by the CAS number 163169-29-7, exhibits unique biological activities that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The chemical structure of (S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine] includes a ferrocene moiety, which contributes to its stability and reactivity. Key chemical properties include:

  • Molecular Formula : C28H28FeN1O1P1
  • Molecular Weight : 463.41 g/mol
  • Appearance : Typically presented as a solid with a minimum purity of 97% .

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a ligand in various catalytic processes. Its chiral nature allows it to facilitate enantioselective reactions, which are crucial for synthesizing pharmaceuticals with specific stereochemistry.

Enantioselective Catalysis

Research indicates that (S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine] effectively catalyzes reactions such as:

  • Asymmetric Hydrogenation : The compound has been shown to enhance the selectivity of hydrogenation reactions, yielding desired enantiomers in higher yields compared to non-chiral ligands.
  • Cross-Coupling Reactions : It is utilized in various cross-coupling reactions, facilitating the formation of carbon-carbon bonds with high stereoselectivity.

Case Studies

Several studies highlight the biological implications and applications of (S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine]:

  • Study on Asymmetric Synthesis :
    • Objective : To evaluate the efficiency of (S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine] in asymmetric synthesis.
    • Findings : The ligand demonstrated superior performance in producing chiral compounds with yields exceeding 90% and enantiomeric excess greater than 95%.
  • Pharmacological Studies :
    • Objective : Investigating the potential pharmacological effects of derivatives synthesized using this ligand.
    • Findings : Some derivatives exhibited promising anti-cancer activity in vitro, suggesting that the ligand's ability to influence molecular interactions could extend to therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationCatalyzes selective hydrogenation reactions>90>95
Cross-Coupling ReactionsFacilitates carbon-carbon bond formationVariesVaries
Anti-Cancer ActivityEvaluated in synthesized derivativesTBDTBD

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